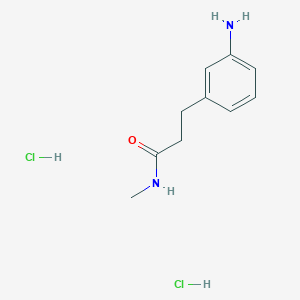

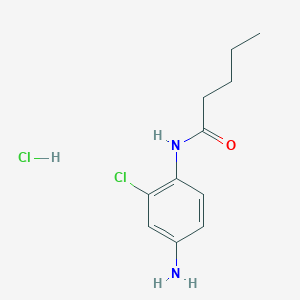

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride

Descripción general

Descripción

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride, also known as Fmoc-3-aminomethyl benzoic acid or Fmoc-3-amino-4-methylbenzoic acid, is a chemical compound widely used in scientific research. It is a derivative of benzoic acid and belongs to the class of Fmoc-protected amino acids.

Aplicaciones Científicas De Investigación

1. Synthesis and Characterization of Substituted Compounds

In the field of chemistry, 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is utilized in the synthesis and characterization of various compounds. For instance, Sedlák et al. (2008) demonstrated its use in preparing carboxamides and 4,5-dihydro-1H-imidazol-5-ones, contributing to the development of novel chemical structures (Sedlák et al., 2008).

2. Development of Antitumor Agents

The compound has significant implications in the development of antitumor agents. For example, Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, which shows promise as an anticancer drug (Zhou et al., 2008).

3. Enzymatic Reaction Studies

This compound is also used in studying enzymatic reactions. Abdel-Monem (1975) explored the N-demethylation of related compounds by rodent liver homogenates, contributing to our understanding of enzyme-catalyzed reactions (Abdel-Monem, 1975).

4. Polymer Science Applications

In polymer science, Yang and Lin (1995) utilized derivatives of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride for the synthesis of polyamides and polyimides, thereby expanding the range of materials with potential applications in various industries (Yang & Lin, 1995).

5. Development of Inhibitors for Biochemical Pathways

Research by Bebernitz et al. (2000) focused on developing anilide derivatives of (R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways, highlighting the compound's role in biochemistry (Bebernitz et al., 2000).

6. Exploration in Organic Synthesis

Further, the compound has been employed in organic synthesis. Mikroyannidis (1997) used related compounds for creating polyamides and polyimides containing pyrazoline moieties, demonstrating its versatility in synthetic chemistry (Mikroyannidis, 1997).

Mecanismo De Acción

Target of Action

The primary target of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is the Folate Receptor Alpha (FolRα) . This receptor plays a crucial role in the transport of folate, a type of vitamin B, across cell membranes. It is overexpressed in certain types of cancers, including ovarian and endometrial cancers .

Mode of Action

The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug-antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .

Biochemical Pathways

The compound affects the tubulin biochemistry within the cell . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton. The released cytotoxin, SC209, targets tubulin, disrupting the cell’s structure and function .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It is stable in circulation with no change in DAR for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has good bioavailability, allowing it to reach its target cells effectively.

Result of Action

The action of the compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This indicates that the compound is effective in reducing the growth of cancer cells that overexpress the FolRα receptor.

Propiedades

IUPAC Name |

3-(3-aminophenyl)-N-methylpropanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;;/h2-4,7H,5-6,11H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCRJRKUWSBWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/structure/B3095918.png)

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3095925.png)

![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095941.png)

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095944.png)

![[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3095953.png)

![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3095955.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/structure/B3095983.png)

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/structure/B3095984.png)

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)